(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658825
InChI: InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3/b13-11-
SMILES: COCN1C=CSC1=NC2=CC=CC(=N2)CO
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC13658825

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol -

Specification

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
IUPAC Name [6-[(Z)-[3-(methoxymethyl)-1,3-thiazol-2-ylidene]amino]pyridin-2-yl]methanol
Standard InChI InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3/b13-11-
Standard InChI Key DAWIQRUFQFRFQR-QBFSEMIESA-N
Isomeric SMILES COCN\1C=CS/C1=N\C2=CC=CC(=N2)CO
SMILES COCN1C=CSC1=NC2=CC=CC(=N2)CO
Canonical SMILES COCN1C=CSC1=NC2=CC=CC(=N2)CO

Introduction

Chemical Identity and Molecular Properties

The compound belongs to the class of Schiff base derivatives, characterized by an imine (-NH-) linkage between a thiazole and pyridine ring. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 251.31 g/mol. Key functional groups include:

  • A thiazole ring substituted with a methoxymethyl group at the N3 position.

  • A pyridine ring bearing a hydroxymethyl substituent at the C2 position.

  • A conjugated imine bond adopting the (Z)-configuration, critical for stereochemical interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₂S
Molecular Weight251.31 g/mol
Configuration(Z)-isomer
SolubilityLikely polar organic solvents

Structural Analysis and Crystallography

Although direct crystallographic data for this compound is unavailable, related structures provide insights:

Bond Lengths and Angles

  • C=N bond: ~1.28–1.32 Å, consistent with imine double bonds .

  • Thiazole ring: Planar geometry with C-S bond lengths of ~1.71 Å and C-N bonds of ~1.30 Å .

  • Methoxymethyl group: C-O bond lengths ~1.43 Å, with tetrahedral geometry around the oxygen .

Intermolecular Interactions

In analogous compounds, hydrogen bonding (e.g., N-H···O, O-H···N) and π-π stacking between aromatic rings stabilize crystal lattices . For example, in (E)-5-propyl-4-((pyridin-2-ylmethylene)amino), centroid distances of 3.5–4.0 Å between pyridine and triazole rings facilitate stacking .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound could be optimized for oncology targets. Patent EP2934525B1 highlights thiazole-aminopyridines in clinical trials for leukemia .

Materials Science

Conjugated systems with rigid geometries are candidates for organic semiconductors. The thiazole-pyridine framework may exhibit luminescence, as seen in N-hydroxythiazole derivatives .

Chemical Synthesis

The compound serves as a precursor for metal complexes. Schiff bases often coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming catalysts or sensors .

Challenges and Future Directions

  • Stereochemical Stability: The (Z)-isomer may isomerize under physiological conditions, necessitating stability studies .

  • Toxicity Profiling: Methoxymethyl groups can metabolize to formaldehyde, requiring in vivo safety assessments .

  • Synthetic Scalability: Current methods yield ~50–70% purity; greener solvents (e.g., ethanol/water) could improve sustainability.

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